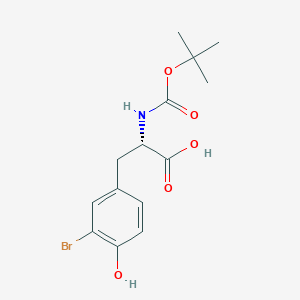
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is a chiral azetidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative without the tert-butoxy group.
tert-Butyl azetidine-2-carboxylate: A related compound with a tert-butyl ester group instead of the tert-butoxy group.
Uniqueness
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the tert-butoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(2R,3R)-3-[(2-methylpropan-2-yl)oxy]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-5-4-9-6(5)7(10)11/h5-6,9H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 |
Clave InChI |
VNYJMEPCVMYKTQ-PHDIDXHHSA-N |
SMILES isomérico |
CC(C)(C)O[C@@H]1CN[C@H]1C(=O)O |
SMILES canónico |
CC(C)(C)OC1CNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



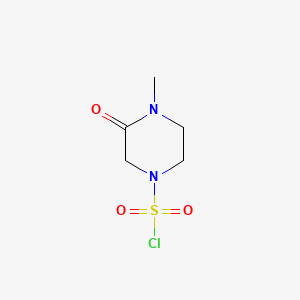
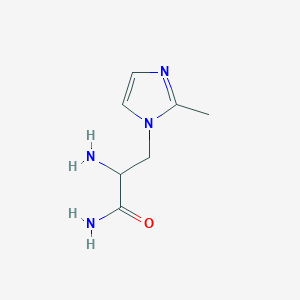
![4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13494028.png)
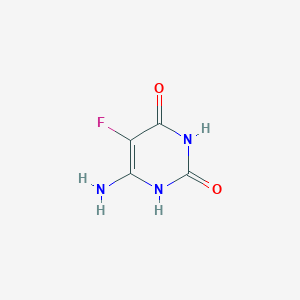
![3-[3-(Prop-2-enamido)phenyl]propanoic acid](/img/structure/B13494039.png)
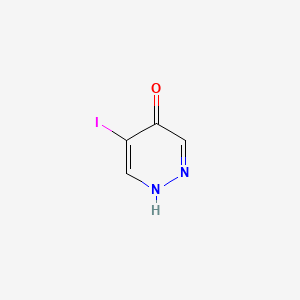
![(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
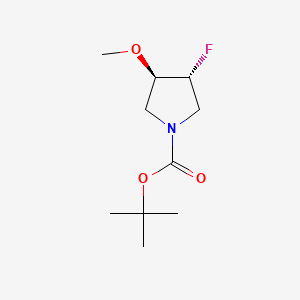
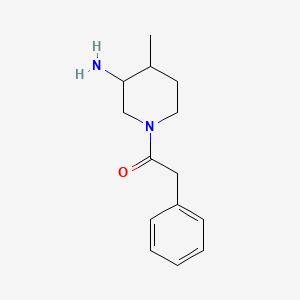
amine hydrochloride](/img/structure/B13494075.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
